methyl 5-[(3S,5R)-4-ethyl-3,5-dimethylpiperazin-1-yl]sulfonylpyridine-2-carboxylate
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Overview
Description
Methyl 5-[(3S,5R)-4-ethyl-3,5-dimethylpiperazin-1-yl]sulfonylpyridine-2-carboxylate is a complex chemical compound with a diverse range of applications in chemistry, biology, medicine, and industry. The compound features a piperazine ring substituted with ethyl and methyl groups, enhancing its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-[(3S,5R)-4-ethyl-3,5-dimethylpiperazin-1-yl]sulfonylpyridine-2-carboxylate typically involves multiple steps:
Formation of the Piperazine Ring: : Starting with a suitable precursor, the piperazine ring is constructed via a cyclization reaction.
Introduction of Ethyl and Methyl Groups: : Through alkylation reactions, ethyl and methyl groups are introduced to specific positions on the piperazine ring.
Attachment of the Sulfonyl Group: : The sulfonyl group is introduced via a sulfonation reaction, often using reagents like sulfur trioxide or chlorosulfonic acid.
Formation of the Pyridine Ring and Esterification: : The pyridine ring is synthesized and esterification is carried out to introduce the carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and purity, employing catalysts and optimized reaction conditions to minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: : Reduction reactions, utilizing agents like lithium aluminum hydride, can modify the functional groups present in the compound.
Substitution: : Nucleophilic and electrophilic substitution reactions are common, where groups on the pyridine or piperazine rings are replaced under various conditions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic or basic medium.
Reduction: : Lithium aluminum hydride in anhydrous ether.
Substitution: : Halogenated compounds under reflux conditions.
Major Products
The reactions primarily yield modified derivatives of the original compound, often enhancing its chemical properties or introducing new functionalities.
Scientific Research Applications
Chemistry
Catalysts: : The compound acts as a precursor for synthesizing catalysts used in organic synthesis.
Ligands: : It serves as a ligand in coordination chemistry for metal complexes.
Biology
Enzyme Inhibition: : It is studied for its potential to inhibit specific enzymes, making it relevant in biochemical research.
Medicine
Drug Development: : The compound’s unique structure is explored for developing new pharmaceuticals, particularly in targeting central nervous system disorders.
Industry
Material Science: : Used in the synthesis of polymers and advanced materials with specific properties.
Mechanism of Action
Molecular Targets and Pathways
The compound interacts with specific molecular targets such as enzymes or receptors, altering their activity. Its mechanism often involves binding to the active site of the target molecule, thereby modulating its function through competitive or non-competitive inhibition.
Comparison with Similar Compounds
Uniqueness
Compared to similar compounds, methyl 5-[(3S,5R)-4-ethyl-3,5-dimethylpiperazin-1-yl]sulfonylpyridine-2-carboxylate exhibits enhanced stability and specificity in its interactions due to the presence of the ethyl and methyl groups on the piperazine ring.
Similar Compounds
Methyl 5-[(3S,5R)-3,5-dimethylpiperazin-1-yl]sulfonylpyridine-2-carboxylate: : Lacks the ethyl group, which affects its reactivity and stability.
Ethyl 5-[(3S,5R)-4-ethyl-3,5-dimethylpiperazin-1-yl]sulfonylpyridine-2-carboxylate: : Differing ester group impacting its solubility and biological activity.
This compound’s unique chemical structure and properties make it a valuable compound across various fields, particularly for its stability and specificity in interactions.
Properties
IUPAC Name |
methyl 5-[(3S,5R)-4-ethyl-3,5-dimethylpiperazin-1-yl]sulfonylpyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4S/c1-5-18-11(2)9-17(10-12(18)3)23(20,21)13-6-7-14(16-8-13)15(19)22-4/h6-8,11-12H,5,9-10H2,1-4H3/t11-,12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOAFTSHZIUIJAY-TXEJJXNPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(CN(CC1C)S(=O)(=O)C2=CN=C(C=C2)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1[C@@H](CN(C[C@@H]1C)S(=O)(=O)C2=CN=C(C=C2)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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